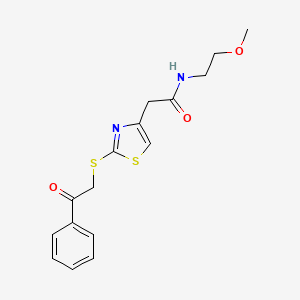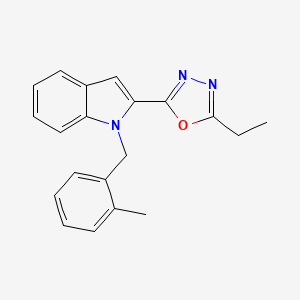
N-(2-methoxyethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, commonly known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a thiazole derivative, which has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Thiazole Derivatives in Medicinal Chemistry
Thiazole and its derivatives are crucial in medicinal chemistry, showing a wide range of biological activities. These compounds have been explored for their therapeutic potential across various diseases due to their structural versatility and pharmacological properties.
Biological Activities : Thiazole compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. They are integral in the development of new pharmacophores due to their ability to interact with multiple drug targets/enzymes, thus facilitating the discovery of new therapeutic molecules with advanced modes of action (Sharma et al., 2019).
Synthetic Organic Chemistry : The synthesis and chemical properties of thiazole derivatives are of significant interest in organic chemistry. Research in this area has led to the development of novel synthetic methodologies that enhance the pharmacological profiles of these compounds. Such advancements underscore the relevance of thiazole derivatives in synthesizing compounds with improved efficacy and safety profiles for various therapeutic applications (Kondo & Murakami, 2001).
Pharmacological Evaluation : Studies on thiazole derivatives have extended into their pharmacological evaluation, revealing potential as antioxidant and anti-inflammatory agents. This includes investigations into their mechanisms of action and the development of compounds that exhibit significant activity in these areas. Such research is crucial for identifying new therapeutic agents that can address unmet medical needs (Raut et al., 2020).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-21-8-7-17-15(20)9-13-10-22-16(18-13)23-11-14(19)12-5-3-2-4-6-12/h2-6,10H,7-9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNSNZSZLZXFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2490045.png)
![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490053.png)
![5-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2490054.png)
![3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2490056.png)
![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2490058.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)